2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Description
This compound is a pyridinecarboxylic acid derivative featuring multiple fluorinated substituents: a difluoromethyl group at position 2, a methoxycarbonyl at position 5, a 2-methylpropyl (isobutyl) group at position 4, and a trifluoromethyl group at position 4. The carboxylic acid moiety at position 3 confers polarity, influencing solubility and metabolic stability.
Properties
IUPAC Name |
2-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-5(2)4-6-7(12(21)22)9(11(15)16)20-10(14(17,18)19)8(6)13(23)24-3/h5,11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUBABNCOZOOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)(F)F)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: The difluoromethyl, methoxycarbonyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as trifluoromethyl iodide and difluoromethyl bromide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it may inhibit specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique combination of substituents distinguishes it from related pyridinecarboxylic acids. Key comparisons include:
Substituent Impact Analysis :
- Fluorinated Groups : The trifluoromethyl (position 6) and difluoromethyl (position 2) groups enhance lipophilicity and metabolic stability, a trend observed in fluorinated pharmaceuticals .
- Methoxycarbonyl vs. Thiazolyl/Methylthio : The methoxycarbonyl group (position 5) may reduce susceptibility to esterase-mediated hydrolysis compared to thiazopyr’s thiazolyl group, which undergoes rapid oxidation in plants and rats .
- Carboxylic Acid vs.
Biological Activity
The compound 2-(Difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : C14H14F5NO4
- Molecular Weight : 355.26 g/mol
- Functional Groups : Contains difluoromethyl, methoxycarbonyl, and trifluoromethyl groups which contribute to its unique properties.
Herbicidal Activity
Research indicates that derivatives of trifluoromethyl pyridines, including this compound, exhibit significant herbicidal properties. The introduction of fluorinated groups enhances the efficacy of these compounds against various weed species. For instance, fluazifop-butyl, a well-known herbicide containing a trifluoromethyl moiety, acts as an acetyl-CoA carboxylase (ACCase) inhibitor, demonstrating effective control over perennial grass weeds .
Antifungal Activity
In addition to herbicidal effects, compounds structurally related to this compound have shown antifungal activity. A study highlighted the synthesis of novel compounds that demonstrated promising antifungal effects against various strains . This suggests potential applications in agricultural settings for crop protection against fungal pathogens.
Binding Studies
Recent studies on similar pyridine carboxylic acids have focused on their binding interactions with biological macromolecules. For example, Zn(II) complexes formed with trifluoromethyl-pyridine carboxylic acids displayed strong binding affinities to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), with binding constants ranging from to L mol . Such interactions indicate the potential for these compounds in drug design and delivery systems.
Structural Analysis
The crystal structure analysis of related compounds has revealed that the coordination mode significantly influences biological activity. The N,O chelation in certain complexes enhances binding properties, which could be crucial for developing new therapeutic agents .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
